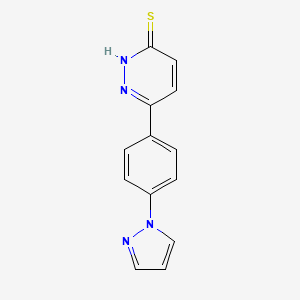
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol” is a complex organic compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The specific molecular structure of “this compound” is not available in the retrieved data.科学的研究の応用
Heterocyclic Synthesis and Antioxidant, Anti-inflammatory Properties
The synthesis of pyrimidine-2-thiol, pyrazole, pyran, and other derivatives from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one has shown significant anti-inflammatory and antioxidant activities. The compounds exhibit promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, indicating their potential use in medicinal chemistry for the development of therapeutic agents (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial Properties of Pyrazole and Pyrazolopyrimidine Derivatives
Novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole and its derivatives have been synthesized and shown to possess significant antimicrobial properties. Some of these compounds demonstrated more substantial activity than certain known drugs, highlighting their potential in the development of new antimicrobial agents (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Synthesis and Antimicrobial Activity of Isoxazoline and Pyrazolo Derivatives
Efficient synthetic routes have been developed for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, and pyrazolo[3,4-d]pyridazines. These compounds displayed significant inhibitory efficiency against the growth of gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).
Development of Heterocyclic Compounds for Pharmacological Applications
The synthesis of various heterocyclic compounds like pyrazolopyrimidines, triazolopyrimidines, and azothiazoles has been explored for their chemical and pharmacological potential. These compounds have been found to exhibit a range of biological activities, indicating their utility in the development of novel therapeutic agents (Abdelhamid et al., 2008).
作用機序
Target of Action
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol, also known as 3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione, primarily targets enzymes involved in parasitic diseases such as leishmaniasis and malaria. The compound has shown significant activity against Leishmania aethiopica and Plasmodium berghei . These enzymes are crucial for the survival and proliferation of the parasites, making them ideal targets for therapeutic intervention.
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ normal function, disrupting essential biochemical processes within the parasites. For instance, the compound has been shown to form strong hydrogen bonds with amino acids in the active site of the enzyme, leading to its inhibition . This disruption ultimately results in the death of the parasites.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in the synthesis of nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the parasites from replicating and producing essential proteins . This leads to a cascade of downstream effects, including the accumulation of toxic metabolites and the eventual death of the parasites.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes metabolism primarily in the liver, where it is converted into active metabolites . These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
The molecular and cellular effects of this compound include the inhibition of parasite growth and replication. At the molecular level, the compound disrupts the function of key enzymes, leading to the accumulation of toxic metabolites and the inhibition of nucleic acid and protein synthesis . At the cellular level, this results in the death of the parasites and the resolution of the infection.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the compound is more stable in a neutral to slightly acidic pH, which is typical of the gastrointestinal environment . High temperatures can increase the rate of degradation of the compound, reducing its efficacy. Additionally, the presence of other compounds, such as food or other medications, can affect the absorption and bioavailability of the compound.
: Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives
特性
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZUGWPOJSXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

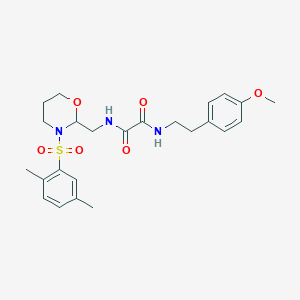
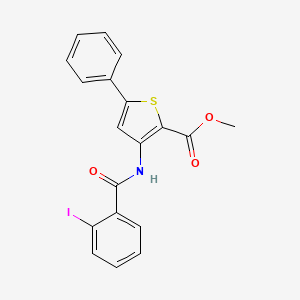
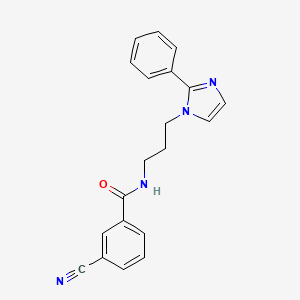
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
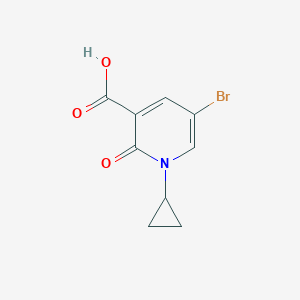
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
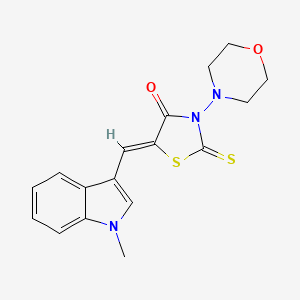
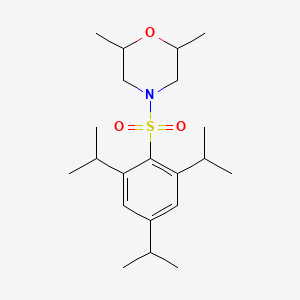
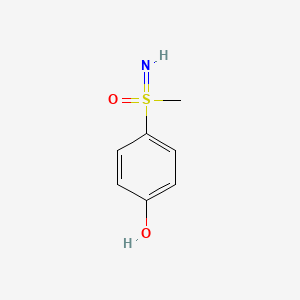
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
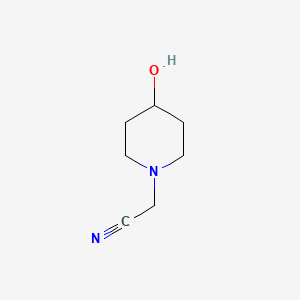
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)